molecular formula C13H21N3O2 B12911331 N-(3-Methyl-1,2,4-oxadiazol-5-YL)-N-(prop-2-EN-1-YL)heptanamide CAS No. 62347-69-7

N-(3-Methyl-1,2,4-oxadiazol-5-YL)-N-(prop-2-EN-1-YL)heptanamide

Cat. No.: B12911331
CAS No.: 62347-69-7
M. Wt: 251.32 g/mol
InChI Key: LEMPFWQVDXFJNK-UHFFFAOYSA-N
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Description

N-Allyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)heptanamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms This particular compound is characterized by its unique structure, which includes an allyl group, a methyl-substituted oxadiazole ring, and a heptanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Allyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)heptanamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate amidoximes with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Allyl Group: The allyl group can be introduced via an alkylation reaction using allyl halides in the presence of a base.

    Attachment of the Heptanamide Chain: The heptanamide chain can be attached through an amide bond formation reaction, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of N-Allyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)heptanamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-Allyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)heptanamide can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines or other reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl group or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Epoxides, alcohols, or ketones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Substituted oxadiazoles or allyl derivatives.

Scientific Research Applications

N-Allyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)heptanamide has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Potential use as a probe for studying biological processes involving oxadiazole-containing compounds.

    Medicine: Investigated for its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-Allyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)heptanamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The allyl group may also play a role in the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N-Allyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)heptanamide can be compared with other similar compounds, such as:

    N-Allyl-N-(1,2,4-oxadiazol-5-yl)heptanamide: Lacks the methyl group on the oxadiazole ring, which may affect its reactivity and biological activity.

    N-Allyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)heptanamide: Contains a sulfur atom in place of the oxygen in the oxadiazole ring, potentially altering its chemical and biological properties.

    N-Allyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)pentanamide: Has a shorter alkyl chain, which may influence its solubility and interaction with biological targets.

The uniqueness of N-Allyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)heptanamide lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

62347-69-7

Molecular Formula

C13H21N3O2

Molecular Weight

251.32 g/mol

IUPAC Name

N-(3-methyl-1,2,4-oxadiazol-5-yl)-N-prop-2-enylheptanamide

InChI

InChI=1S/C13H21N3O2/c1-4-6-7-8-9-12(17)16(10-5-2)13-14-11(3)15-18-13/h5H,2,4,6-10H2,1,3H3

InChI Key

LEMPFWQVDXFJNK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)N(CC=C)C1=NC(=NO1)C

Origin of Product

United States

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